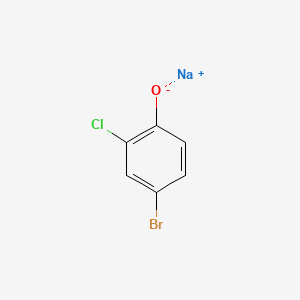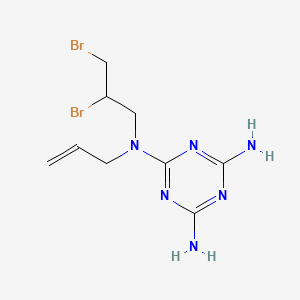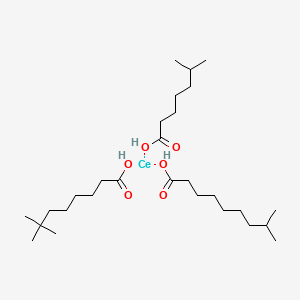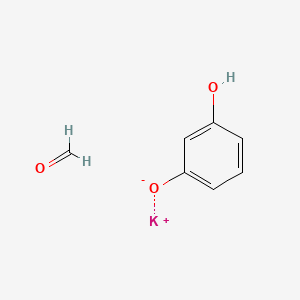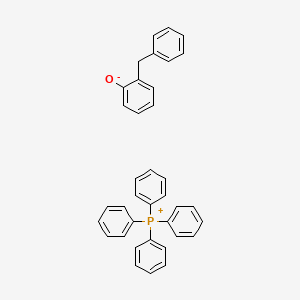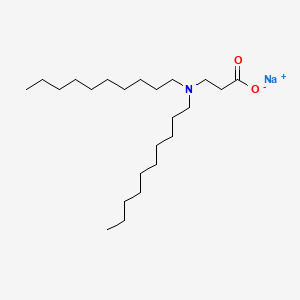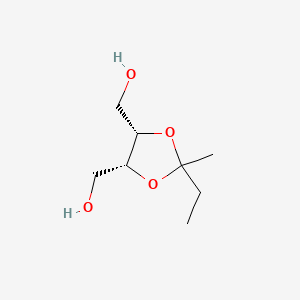
(4S-trans)-2-Ethyl-2-methyl-1,3-dioxolane-4,5-dimethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4S-trans)-2-Ethyl-2-methyl-1,3-dioxolane-4,5-dimethanol is an organic compound that belongs to the class of dioxolanes. Dioxolanes are five-membered ring compounds containing two oxygen atoms at positions 1 and 3. This particular compound is characterized by its unique stereochemistry, with the (4S-trans) configuration indicating the specific spatial arrangement of its atoms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4S-trans)-2-Ethyl-2-methyl-1,3-dioxolane-4,5-dimethanol typically involves the reaction of ethyl and methyl-substituted dioxolane precursors with appropriate reagents under controlled conditions. One common method involves the use of Lewis acid catalysis to facilitate the formation of the dioxolane ring. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and solvents used in the process are selected to optimize the reaction efficiency and minimize environmental impact.
化学反応の分析
Types of Reactions
(4S-trans)-2-Ethyl-2-methyl-1,3-dioxolane-4,5-dimethanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups into carbonyl groups, leading to the formation of dioxolane derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, potentially converting carbonyl groups back to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dioxolane ketones, while reduction can produce dioxolane alcohols.
科学的研究の応用
(4S-trans)-2-Ethyl-2-methyl-1,3-dioxolane-4,5-dimethanol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-substrate interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism by which (4S-trans)-2-Ethyl-2-methyl-1,3-dioxolane-4,5-dimethanol exerts its effects involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to fit into enzyme active sites, influencing enzyme activity and metabolic pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- (4S-trans)-2,2-Dimethyl-α,α,α′,α′-tetra(1-naphthyl)-1,3-dioxolane-4,5-dimethanol
- (4S-trans)-2,2-Dimethyl-α,α,α′,α′-tetra(2-naphthyl)-1,3-dioxolane-4,5-dimethanol
Uniqueness
Compared to similar compounds, (4S-trans)-2-Ethyl-2-methyl-1,3-dioxolane-4,5-dimethanol is unique due to its specific ethyl and methyl substitutions, which confer distinct chemical and physical properties. These substitutions can influence the compound’s reactivity, solubility, and interaction with biological molecules, making it a valuable tool in various research and industrial applications.
特性
CAS番号 |
94134-59-5 |
|---|---|
分子式 |
C8H16O4 |
分子量 |
176.21 g/mol |
IUPAC名 |
[(4S,5R)-2-ethyl-5-(hydroxymethyl)-2-methyl-1,3-dioxolan-4-yl]methanol |
InChI |
InChI=1S/C8H16O4/c1-3-8(2)11-6(4-9)7(5-10)12-8/h6-7,9-10H,3-5H2,1-2H3/t6-,7+,8? |
InChIキー |
JIZFDENKQQMMQA-DHBOJHSNSA-N |
異性体SMILES |
CCC1(O[C@@H]([C@@H](O1)CO)CO)C |
正規SMILES |
CCC1(OC(C(O1)CO)CO)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



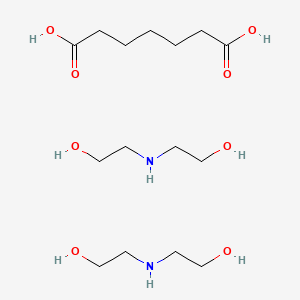
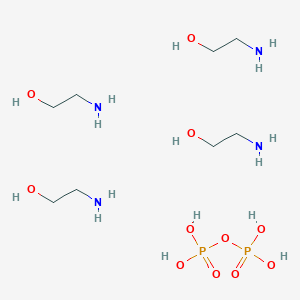
![3-[(1-Methylethoxy)methyl]heptane](/img/structure/B12667896.png)

